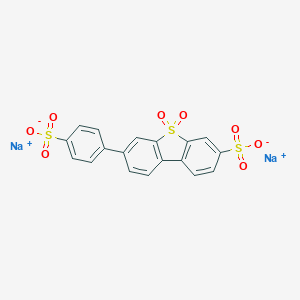
disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is a complex organic compound with the molecular formula C18H10Na2O8S3. This compound is known for its unique structural features, which include a dibenzothiophene core with sulfonic acid groups and a disodium salt form. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt typically involves multiple steps. One common method includes the sulfonation of dibenzothiophene, followed by oxidation to introduce the sulfonic acid groups. The reaction conditions often require the use of strong acids like sulfuric acid and oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The disodium salt form is achieved by neutralizing the sulfonic acid groups with sodium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate esters.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various sulfone derivatives, sulfonate esters, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins, affecting their function. The dibenzothiophene core can also participate in π-π stacking interactions, influencing molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dibromodibenzothiophene 5,5-dioxide: Similar in structure but contains bromine atoms instead of sulfonic acid groups.
Dibenzothiophene sulfone: Lacks the sulfonic acid groups and disodium salt form.
Uniqueness
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is unique due to its combination of sulfonic acid groups and disodium salt form, which impart distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring specific ionic interactions and solubility characteristics.
Eigenschaften
CAS-Nummer |
109727-22-2 |
|---|---|
Molekularformel |
C18H10Na2O8S3 |
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate |
InChI |
InChI=1S/C18H12O8S3.2Na/c19-27(20)17-9-12(11-1-4-13(5-2-11)28(21,22)23)3-7-15(17)16-8-6-14(10-18(16)27)29(24,25)26;;/h1-10H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
OSJIIFUVNKDSEQ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
109727-22-2 |
Synonyme |
4,4'-disulfo-p-terphenyl sulfone 4,4'-disulfo-p-terphenyl sulfone disodium salt IEM 967 IEM-967 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















